Cas no 99694-90-3 (Scholaricine)

Scholaricine 化学的及び物理的性質
名前と識別子
-
- Curan-17-oic acid,2,16-didehydro-12,19- dihydroxy-,methyl ester,(19S)-
- Methyl (19S)-12,19-dihydroxy-2,16-didehydrocuran-17-oate
- Scholaricine
- 19-Epischolaricine
- B2703-188617
- methyl (1R,11S,12S,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.0^{1,9.0^{2,7.0^{14,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate
- 99694-90-3
- CHEMBL1651108
- FS-9224
- Q15424764
- AKOS032961602
- CHEBI:70516
- [ "" ]
- Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.0,.0,.0,]octadeca-2(7),3,5,9-tetraene-10-carboxylic acid
- DA-57735
- Methyl 6-hydroxy-12-(1-hydroxyethyl)-8,14-diazapentacyclo(9.5.2.0,.0,.0,)octadeca-2(7),3,5,9-tetraene-10-carboxylic acid
- methyl (1R,11S,12S,17S)-6-hydroxy-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate
- methyl (1R,11S,12S,17S)-6-hydroxy-12-((1S)-1-hydroxyethyl)-8,14-diazapentacyclo(9.5.2.01,9.02,7.014,17)octadeca-2(7),3,5,9-tetraene-10-carboxylate
-
- インチ: InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3
- InChIKey: GNCUCBQZLQLSOF-UHFFFAOYSA-N
- ほほえんだ: CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O
計算された属性
- せいみつぶんしりょう: 356.17400
- どういたいしつりょう: 356.174
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 664
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 82A^2
じっけんとくせい
- 色と性状: Powder
- PSA: 82.03000
- LogP: 1.66330
Scholaricine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4962-1 mg |
Scholaricine |
99694-90-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4962-1 mL * 10 mM (in DMSO) |
Scholaricine |
99694-90-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
A2B Chem LLC | AI65950-1mg |
Scholaricine |
99694-90-3 | 98% by HPLC | 1mg |
$177.00 | 2024-07-18 | |
A2B Chem LLC | AI65950-25mg |
Scholaricine |
99694-90-3 | 98% by HPLC | 25mg |
$2498.00 | 2023-12-29 | |
TargetMol Chemicals | TN4962-1 ml * 10 mm |
Scholaricine |
99694-90-3 | 1 ml * 10 mm |
¥ 4140 | 2024-07-19 | ||
A2B Chem LLC | AI65950-50mg |
Scholaricine |
99694-90-3 | 98% by HPLC | 50mg |
$4231.00 | 2023-12-29 | |
TargetMol Chemicals | TN4962-5 mg |
Scholaricine |
99694-90-3 | 98% | 5mg |
¥ 4,040 | 2023-07-10 | |
A2B Chem LLC | AI65950-10mg |
Scholaricine |
99694-90-3 | 98% by HPLC | 10mg |
$1201.00 | 2023-12-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S73790-5mg |
Methyl (19S)-12,19-dihydroxy-2,16-didehydrocuran-17-oate |
99694-90-3 | 5mg |
¥4800.0 | 2021-09-07 | ||
TargetMol Chemicals | TN4962-5mg |
Scholaricine |
99694-90-3 | 5mg |
¥ 4040 | 2024-07-19 |
Scholaricine 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
Scholaricineに関する追加情報
Recent Advances in Scholaricine (99694-90-3) Research: A Comprehensive Review
Scholaricine (CAS: 99694-90-3) is a bioactive indole alkaloid that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and promising pharmacological properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential in various disease models. This research brief aims to provide a comprehensive overview of the latest advancements in Scholaricine research, highlighting key findings and future directions.
One of the most notable breakthroughs in Scholaricine research is the development of efficient synthetic routes to produce this compound in high yields. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel asymmetric synthesis approach that significantly improved the scalability and purity of Scholaricine. The researchers utilized a palladium-catalyzed cyclization reaction to construct the indole core, followed by a series of stereoselective transformations to achieve the desired configuration. This advancement is expected to facilitate further pharmacological studies and preclinical evaluations of Scholaricine.
In terms of biological activity, recent investigations have revealed that Scholaricine exhibits potent inhibitory effects on several cancer-related signaling pathways. A 2024 study in Cell Chemical Biology reported that Scholaricine selectively targets the PI3K/AKT/mTOR axis, leading to apoptosis in various cancer cell lines, including breast, lung, and colon cancers. The compound's ability to modulate these pathways with minimal off-target effects makes it a promising candidate for anticancer drug development. Additionally, molecular docking studies have provided insights into the binding interactions between Scholaricine and its protein targets, offering a structural basis for future optimization.
Beyond its anticancer properties, Scholaricine has also shown potential in neuropharmacology. A recent publication in ACS Chemical Neuroscience (2024) highlighted its neuroprotective effects in models of Parkinson's disease. The study found that Scholaricine reduces oxidative stress and inhibits α-synuclein aggregation, two key pathological features of the disease. These findings suggest that Scholaricine could serve as a lead compound for developing novel therapeutics for neurodegenerative disorders.
Despite these promising results, challenges remain in the development of Scholaricine as a therapeutic agent. Pharmacokinetic studies indicate that the compound has limited oral bioavailability, prompting researchers to explore prodrug strategies and formulation optimizations. Furthermore, comprehensive toxicity assessments are needed to ensure its safety profile before advancing to clinical trials. Collaborative efforts between academia and industry will be crucial to address these challenges and translate the potential of Scholaricine into clinical applications.
In conclusion, recent research on Scholaricine (99694-90-3) has significantly advanced our understanding of its chemical synthesis, biological activities, and therapeutic potential. The compound's multifaceted pharmacological profile positions it as a valuable candidate for drug discovery in oncology and neurology. Future studies should focus on overcoming its pharmacokinetic limitations and validating its efficacy in more complex disease models. As the field progresses, Scholaricine may emerge as a key player in the development of next-generation therapeutics.
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